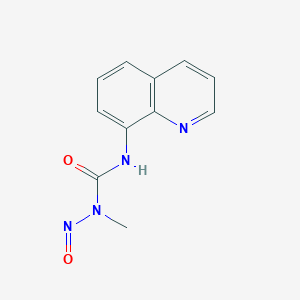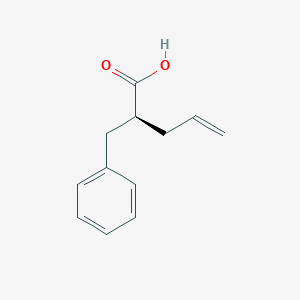
(S)-2-Benzylpent-4-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Benzylpent-4-enoic acid is an organic compound that features a benzyl group attached to a pentenoic acid backbone This compound is of interest due to its unique structure, which combines an aromatic ring with an unsaturated carboxylic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Benzylpent-4-enoic acid can be achieved through several methods. One common approach involves the use of asymmetric synthesis to ensure the correct stereochemistry. A typical synthetic route might involve the following steps:
Starting Material: Begin with a suitable benzyl halide and an appropriate pentenoic acid derivative.
Asymmetric Catalysis: Use a chiral catalyst to induce the (S)-configuration during the formation of the carbon-carbon bond.
Reaction Conditions: The reaction is typically carried out under mild conditions, with temperatures ranging from 0°C to room temperature, and in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale asymmetric synthesis. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of recyclable chiral catalysts would also be important to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Benzylpent-4-enoic acid can undergo a variety of chemical reactions, including:
Oxidation: The double bond in the pentenoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid group can be reduced to an alcohol using reagents such as lithium aluminum hydride.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the carboxylic acid to an alcohol.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Nitrobenzyl derivatives or halobenzyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-Benzylpent-4-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with chiral centers.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of (S)-2-Benzylpent-4-enoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors through its carboxylic acid group and aromatic ring. The (S)-configuration is crucial for its binding affinity and specificity. In chemical reactions, the double bond and carboxylic acid group are key reactive sites that determine its reactivity and the types of products formed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Benzylpent-4-enoic acid: The enantiomer of (S)-2-Benzylpent-4-enoic acid, with different stereochemistry.
2-Phenylbutyric acid: Similar structure but lacks the double bond in the pentenoic acid moiety.
Cinnamic acid: Contains a similar aromatic ring and double bond but differs in the position of the carboxylic acid group.
Uniqueness
This compound is unique due to its specific (S)-configuration, which imparts distinct reactivity and potential biological activity. The combination of an aromatic ring with an unsaturated carboxylic acid makes it a versatile compound in both synthetic and biological applications.
Eigenschaften
CAS-Nummer |
93780-03-1 |
|---|---|
Molekularformel |
C12H14O2 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
(2S)-2-benzylpent-4-enoic acid |
InChI |
InChI=1S/C12H14O2/c1-2-6-11(12(13)14)9-10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9H2,(H,13,14)/t11-/m0/s1 |
InChI-Schlüssel |
VDJGCNARLOCVIY-NSHDSACASA-N |
Isomerische SMILES |
C=CC[C@@H](CC1=CC=CC=C1)C(=O)O |
Kanonische SMILES |
C=CCC(CC1=CC=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


mercury](/img/structure/B14358400.png)
![7-Hydroxy-1-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14358416.png)
![2-[(Benzyloxy)methoxy]hexanal](/img/structure/B14358424.png)
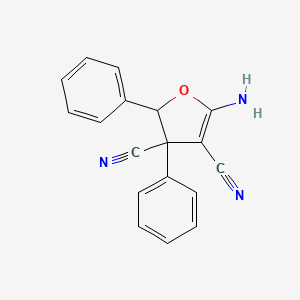
![2,4,6-Tris{[(oxiran-2-yl)methyl]sulfanyl}-1,3,5-triazine](/img/structure/B14358429.png)
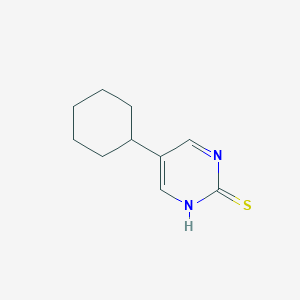
![Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate](/img/structure/B14358443.png)
![4-[Bis(4-methoxyphenyl)methyl]-N,N,2-trimethylaniline](/img/structure/B14358451.png)
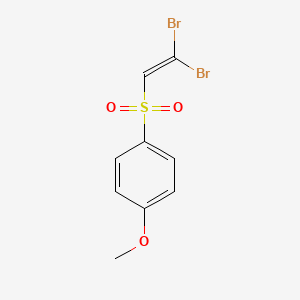
![8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal](/img/structure/B14358472.png)


